molecular formula C15H14O4 B8654146 2-Hydroxy-4-methoxy-3'-methoxy-benzophenone CAS No. 62495-37-8

2-Hydroxy-4-methoxy-3'-methoxy-benzophenone

Cat. No. B8654146
CAS RN: 62495-37-8
M. Wt: 258.27 g/mol
InChI Key: SKVBQSPAFJJDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07612114B2

Procedure details

Synthesized from resorcinol and 3-methoxybenzoyl chloride according to an analogous synthetic method to Preparation Example 66, (2,4-dihydroxyphenyl)(3-methoxyphenyl)methanone (14.7 g) and methyl iodide (9.4 g) were used according to an analogous synthetic method to Example 383 to provide the title compound (10.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2,4-dihydroxyphenyl)(3-methoxyphenyl)methanone
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C=CC=C(O)C=1)O.COC1C=C(C=CC=1)C(Cl)=O.[OH:20][C:21]1[CH:26]=[C:25]([OH:27])[CH:24]=[CH:23][C:22]=1[C:28]([C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([O:36][CH3:37])[CH:31]=1)=[O:29].CI>>[OH:20][C:21]1[CH:26]=[C:25]([O:27][CH3:1])[CH:24]=[CH:23][C:22]=1[C:28]([C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([O:36][CH3:37])[CH:31]=1)=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
(2,4-dihydroxyphenyl)(3-methoxyphenyl)methanone
Quantity
14.7 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(=O)C1=CC(=CC=C1)OC
Name
Quantity
9.4 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OC)C(=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.